![molecular formula C22H32N2O3 B3934757 ethyl 3-(4-benzyl-1-piperazinyl)-2-cyclohexyl-3-oxopropanoate](/img/structure/B3934757.png)
ethyl 3-(4-benzyl-1-piperazinyl)-2-cyclohexyl-3-oxopropanoate
Overview
Description
Ethyl 3-(4-benzyl-1-piperazinyl)-2-cyclohexyl-3-oxopropanoate is a chemical compound commonly known as EBOP. It is a cyclic beta-amino acid ester that has been extensively studied for its potential applications in the field of medicinal chemistry. EBOP has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties.
Mechanism of Action
The exact mechanism of action of EBOP is not fully understood. However, it has been suggested that it may act as a GABA-A receptor agonist, which could explain its anticonvulsant and anxiolytic properties. Additionally, EBOP has been found to inhibit the reuptake of serotonin and norepinephrine, which could explain its potential antidepressant effects.
Biochemical and Physiological Effects
EBOP has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, indicating its potential as an anticonvulsant agent. Additionally, EBOP has been found to reduce pain sensitivity in animal models, indicating its potential as an analgesic agent. Finally, EBOP has been found to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of EBOP is its wide range of biological activities, which make it a potentially useful compound for a variety of different applications. Additionally, EBOP has been found to have a relatively low toxicity profile, indicating that it may be safe for use in humans. However, one of the limitations of EBOP is its relatively low yield in the synthesis process, which could make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on EBOP. One area of interest is its potential as a novel antidepressant agent. Additionally, further research could be conducted to better understand the mechanism of action of EBOP and its potential as a GABA-A receptor agonist. Finally, additional studies could be conducted to investigate the potential use of EBOP in the treatment of other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion
EBOP is a cyclic beta-amino acid ester that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. While further research is needed to fully understand its mechanism of action and potential applications, EBOP represents an exciting area of research for the development of novel therapeutic agents.
Scientific Research Applications
EBOP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. EBOP has also been investigated for its potential as a novel antidepressant agent.
properties
IUPAC Name |
ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-2-27-22(26)20(19-11-7-4-8-12-19)21(25)24-15-13-23(14-16-24)17-18-9-5-3-6-10-18/h3,5-6,9-10,19-20H,2,4,7-8,11-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGBMITBDYZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-benzylpiperazin-1-yl)-2-cyclohexyl-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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